molecular formula C7H11NO2 B12984773 Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate

Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate

Cat. No.: B12984773
M. Wt: 141.17 g/mol
InChI Key: BWFMMNJHYGFLAU-LURJTMIESA-N
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Description

Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclopentene ring, an amino group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclopentene derivative with an amine and a carboxylating agent. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclopentene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylate ester can participate in esterification reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-4-aminocyclopent-1-ene-1-carboxylate: The enantiomer of the compound with different stereochemistry.

    Cyclopentene derivatives: Compounds with similar ring structures but different functional groups.

    Amino acid esters: Compounds with similar amino and ester functionalities but different ring structures.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl (4S)-4-aminocyclopentene-1-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2,6H,3-4,8H2,1H3/t6-/m0/s1

InChI Key

BWFMMNJHYGFLAU-LURJTMIESA-N

Isomeric SMILES

COC(=O)C1=CC[C@@H](C1)N

Canonical SMILES

COC(=O)C1=CCC(C1)N

Origin of Product

United States

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